molecular formula C12H22O2 B8569350 Methyl 2-allyloctanoate

Methyl 2-allyloctanoate

Cat. No. B8569350
M. Wt: 198.30 g/mol
InChI Key: BUYYMEZGQXKJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-allyloctanoate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-allyloctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-allyloctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-allyloctanoate

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl 2-prop-2-enyloctanoate

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h5,11H,2,4,6-10H2,1,3H3

InChI Key

BUYYMEZGQXKJDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 25.12 g (67.5 mmol) of N-isopropyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine ((1R,2S):(1R,2R)=77:23) in 338 ml of THF was cooled to −10° C., 26.1 g (135 mmol) of NaOMe (28% solution in methanol) was added dropwise and, after completion of the addition, the mixture was further stirred for 45 minutes. The reaction was terminated by addition of 120 ml of 1 N hydrochloric acid, and the product was extracted with hexane (100 ml×2). The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off to give 25.90 g of a crude product. This was purified on a silica gel column to give 12.32 g (92%, 54% ee) of the title compound.
Name
N-isopropyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
25.12 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
reactant
Reaction Step One
Name
Quantity
26.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.345 g (1.0 mmol) of N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 5 ml of THF was cooled to 0° C., 0.386 g (2.0 mmol) of NaOMe (28% solution in methanol) was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was quantitated by GC. Thus was obtained 0.109 g (55%) of the title compound.
Name
N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.345 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.386 g
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods III

Procedure details

A solution of 0.218 g (0.5 mmol) of N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 2 ml of methanol was cooled to 0° C., 0.38 g (1.0 mmol) of LiOMe was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate (30 ml×2). The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was quantitated by GC. Thus was obtained 0.057 g (58%) of the title compound.
Name
N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods IV

Procedure details

A solution of 0.345 g (1.0 mmol) of N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 5 ml of methanol was cooled to 0° C., 0.386 g (2.0 mmol) of NaOMe (28% solution in methanol) was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, the solvent was distilled off, and the residue was isolated/purified on a silica gel column to give 0.10 g (51%) of the title compound. N-(2-Allyloctanoyl)-(R)-1-phenylethylamine was formed as a byproduct in 45% yield.
Name
N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.345 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.386 g
Type
reactant
Reaction Step Two
Yield
51%

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